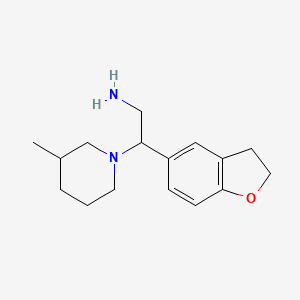
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H11IN2O2. This compound is part of the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the carboxylic acid group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by iodination and subsequent carboxylation. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction of the iodine atom can yield the corresponding hydrogenated pyrazole derivative.
Substitution: The iodine atom in the compound is a good leaving group, making it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is largely dependent on its interaction with biological targets. The iodine atom and carboxylic acid group facilitate binding to active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic development.
Comparación Con Compuestos Similares
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and applications.
Uniqueness: The presence of the iodine atom in 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid makes it particularly useful in substitution reactions, providing a pathway to a wide range of derivatives. Its unique structure also allows for specific interactions with biological targets, distinguishing it from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C9H11IN2O2 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-ethyl-4-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11IN2O2/c1-2-12-8(9(13)14)6(10)7(11-12)5-3-4-5/h5H,2-4H2,1H3,(H,13,14) |
Clave InChI |
SXRXVKFGAASUCL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C2CC2)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


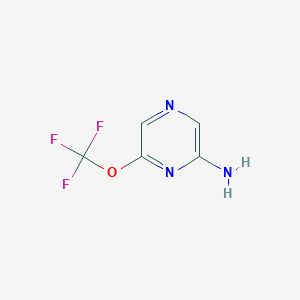
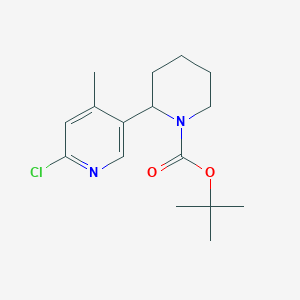
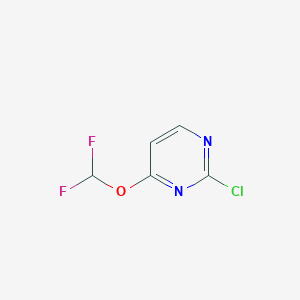



![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)
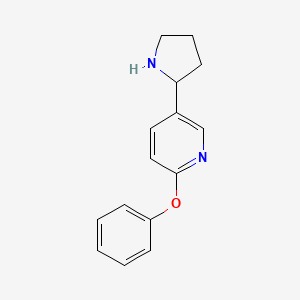
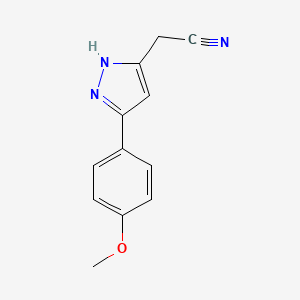
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)



